molecular formula C18H23N7O4 B2747130 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034550-74-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No. B2747130
M. Wt: 401.427
InChI Key: HAODLFFQUHLODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H23N7O4 and its molecular weight is 401.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Synthesis of Dihydropyrimidinones : Research shows the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting the utility of compounds with similar structures in organic synthesis and pharmaceutical development (Bhat et al., 2018).

  • Active Metabolite Synthesis in PI3 Kinase Inhibitors : The compound's structural analogs have been used in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, indicating its relevance in the development of cancer therapeutics (Chen et al., 2010).

Biological Activities

  • Antioxidant Activities : Research on novel triazolones, which share a structural resemblance to the given compound, demonstrates significant potential in antioxidant activities, suggesting similar compounds' applicability in oxidative stress-related conditions (Kol et al., 2016).

  • Carbonic Anhydrase Inhibitors : Studies have shown that ureido benzenesulfonamides incorporating triazine moieties, similar to the given compound, act as potent inhibitors of human carbonic anhydrase, an enzyme involved in various diseases like cancer, indicating potential therapeutic applications (Lolak et al., 2019).

  • Antimicrobial Activities : Research on triazole derivatives, structurally related to the given compound, has shown good to moderate antimicrobial activities, suggesting potential use in combating microbial infections (Bektaş et al., 2007).

Other Potential Applications

  • Neurokinin-1 Receptor Antagonism : The compound's analogs have been identified as high-affinity, orally active neurokinin-1 receptor antagonists with potential applications in treating conditions like emesis and depression (Harrison et al., 2001).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O4/c1-24(2)16-21-15(22-17(23-16)25-5-7-27-8-6-25)10-19-18(26)20-12-3-4-13-14(9-12)29-11-28-13/h3-4,9H,5-8,10-11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAODLFFQUHLODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

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